molecular formula C8H10ClN3O2 B2455552 Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride CAS No. 2059988-28-0

Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride

Cat. No.: B2455552
CAS No.: 2059988-28-0
M. Wt: 215.64
InChI Key: CPFXCPGXLOWKDB-UHFFFAOYSA-N
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Description

Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H9N3O2·HClThe compound is typically available in powder form and is used in various chemical reactions and studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride involves several stepsThe reaction conditions often involve the use of methanol and hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 5-carbamimidoylpyridine-3-carboxylate hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and chemical synthesis processes.

Properties

IUPAC Name

methyl 5-carbamimidoylpyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c1-13-8(12)6-2-5(7(9)10)3-11-4-6;/h2-4H,1H3,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFXCPGXLOWKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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